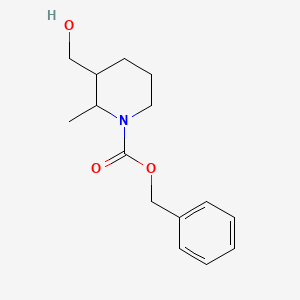

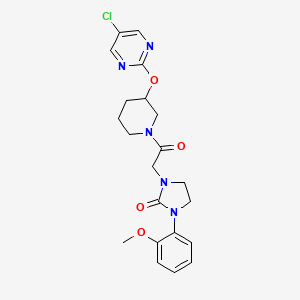

Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the process for the preparation of 1-benzyl-3-hydroxymethyl-1H-indazole involves the conversion of 1-benzyl-3-hydroxymethyl-1H-indazole according to a specific formula . Another example is the selective hydrogenation of benzaldehyde used in the production of benzyl alcohol .Chemical Reactions Analysis

Reactions at the benzylic position are important for synthesis problems. Benzylic halides undergo the typical reactions of alkyl halides . The oxidation of alkyl side-chains is also a common reaction .Aplicaciones Científicas De Investigación

Palladium-catalyzed Modifications

Research has shown the potential of using palladium-catalyzed methylation and arylation on carboxylate substrates, leading to significant advancements in the modification of benzoic and aliphatic acids. This method leverages Pd-insertions into β-C−H bonds, facilitating a C−H activation/C−C coupling sequence, which could be applicable to the modification of Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate for various synthetic applications (Giri et al., 2007).

Glycosylation Studies

Another study explored the glycosylation of benzoates, which are structurally related to Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate. This research focused on the attachment of glucose to the carboxyl group or specific hydroxyl groups, which could be relevant for modifying Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate in a way that impacts its solubility or bioactivity (Lim et al., 2002).

NMR Spectroscopy in Structural Analysis

The use of NMR spectroscopy has proven to be superior in structural assignments, particularly in distinguishing between compounds with similar piperidine and pyrrolidine motifs. This technique could be crucial in confirming the structural integrity of synthesized derivatives of Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate, ensuring the accuracy of synthetic processes (Cannon & Milne, 1976).

Oxidative Cleavage Applications

Oxidative cleavage has been demonstrated to be effective in breaking down benzylic ethers and related substrates into aromatic aldehydes and alcohols. This methodology could be applied to Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate for the selective removal or modification of the benzylic ether component, offering pathways to new derivatives (Pradhan et al., 2009).

Synthesis and Ring Opening of Aziridines

The synthesis and subsequent ring opening of aziridines have been studied, providing insights into the generation of amino acids and other functional groups from aziridine precursors. This research could inform strategies for introducing novel functionalities to the Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate framework, enhancing its utility in synthetic chemistry (Lee et al., 2001).

Propiedades

IUPAC Name |

benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-12-14(10-17)8-5-9-16(12)15(18)19-11-13-6-3-2-4-7-13/h2-4,6-7,12,14,17H,5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQYSBRLEBVMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2710811.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid](/img/structure/B2710813.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2710815.png)

![N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide](/img/structure/B2710817.png)

![N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2710820.png)

![6-(4-Fluorophenyl)-5H-triazolo[1,5-a]pyrazin-4-one](/img/structure/B2710821.png)

![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710827.png)

![N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B2710830.png)

![2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride](/img/structure/B2710832.png)